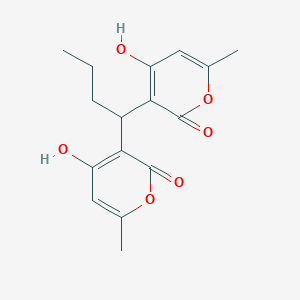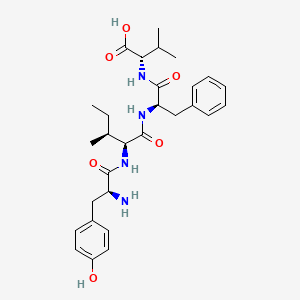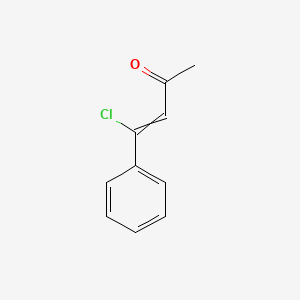
4-Chloro-4-phenylbut-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-4-phenylbut-3-en-2-one is an organic compound that belongs to the class of α,β-unsaturated ketones. This compound is characterized by the presence of a phenyl group and a chlorine atom attached to the butenone structure. It is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-phenylbut-3-en-2-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between benzaldehyde and chloroacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is obtained after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as solid NaOH or Ba(OH)₂ can enhance the efficiency of the reaction .
化学反应分析
Types of Reactions
4-Chloro-4-phenylbut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-4-phenylbut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
作用机制
The mechanism of action of 4-Chloro-4-phenylbut-3-en-2-one involves its reactivity as an α,β-unsaturated ketone. The compound can undergo Michael addition reactions with nucleophiles, leading to the formation of various adducts. The presence of the phenyl group and chlorine atom influences its reactivity and selectivity in these reactions .
相似化合物的比较
Similar Compounds
4-Phenylbut-3-en-2-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Bromo-4-phenylbut-3-en-2-one: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and selectivity.
4-Methyl-4-phenylbut-3-en-2-one: Contains a methyl group instead of chlorine, affecting its chemical properties.
Uniqueness
4-Chloro-4-phenylbut-3-en-2-one is unique due to the presence of both a phenyl group and a chlorine atom, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research .
属性
CAS 编号 |
91667-27-5 |
|---|---|
分子式 |
C10H9ClO |
分子量 |
180.63 g/mol |
IUPAC 名称 |
4-chloro-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H9ClO/c1-8(12)7-10(11)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI 键 |
ACMZBZXKCMCEQW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C=C(C1=CC=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


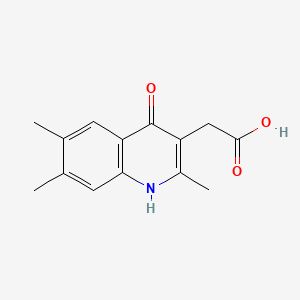
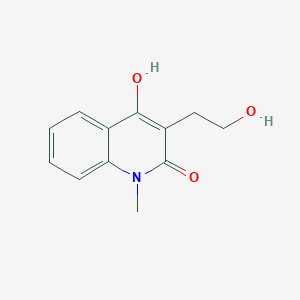
![1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14369283.png)
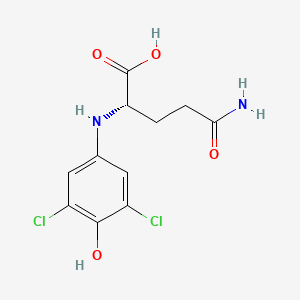
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)
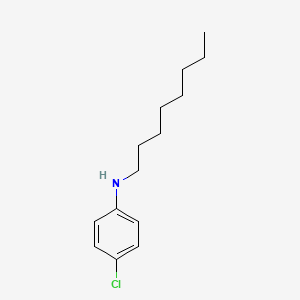
![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)
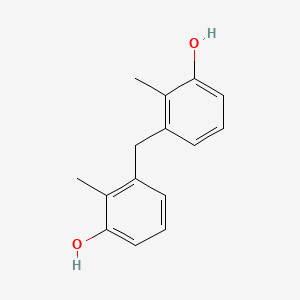
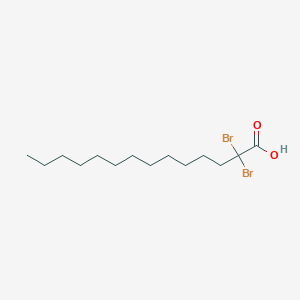
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride](/img/structure/B14369312.png)

